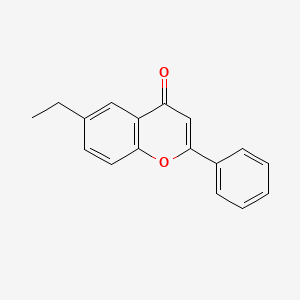

6-Ethylflavone

Descripción

Overview of Flavonoids as a Prominent Class of Bioactive Natural Products

Flavonoids are a large and diverse group of naturally occurring polyphenolic compounds found in plants. nih.gov They are secondary metabolites that contribute to the vibrant colors of fruits and flowers. frontiersin.org Beyond their role in plant pigmentation, flavonoids are recognized for a wide array of biological activities, making them a significant area of research. nih.govresearchgate.net These compounds are abundant in various foods and beverages, including fruits, vegetables, grains, tea, and wine. nih.gov

The basic structure of a flavonoid consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, comprising two benzene (B151609) rings (A and B) linked by a three-carbon chain that forms a heterocyclic ring (C). frontiersin.org Variations in the structure of this heterocyclic ring and the substitution patterns on the benzene rings give rise to different classes of flavonoids, such as flavones, flavonols, flavanones, isoflavones, and anthocyanins. nih.govnih.gov

Scientifically, flavonoids are noted for their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. frontiersin.orgmdpi.commdpi.com Their ability to scavenge free radicals and modulate various enzymatic pathways has positioned them as important components in nutraceuticals and pharmaceuticals. nih.govresearchgate.net Researchers are actively exploring flavonoids for their potential to prevent and treat a range of diseases. mdpi.com

Significance of Flavone (B191248) Core Structures in Drug Discovery and Medicinal Chemistry

The flavone core is a privileged scaffold in drug discovery, meaning its structure is a recurring motif in molecules with known biological activity. researchgate.net This has made flavones and their derivatives a focal point for medicinal chemists in the design and synthesis of new therapeutic agents. nih.govresearchgate.net The versatility of the flavone structure allows for chemical modifications at various positions, enabling the optimization of its pharmacological properties. nih.gov

The biological activities of flavones are diverse and well-documented, encompassing anti-inflammatory, antioxidant, antimicrobial, and antimalarial effects, among others. nih.gov For instance, certain flavones have been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase. mdpi.commdpi.com Furthermore, some flavones and their derivatives have demonstrated potential in targeting pathways related to neurological disorders and cancer. frontiersin.org

The development of synthetic strategies to create novel flavone derivatives is an active area of research. nih.govmdpi.com By introducing different functional groups onto the flavone skeleton, scientists aim to enhance potency, improve selectivity, and overcome challenges like poor bioavailability. nih.govmdpi.com The structure-activity relationship (SAR) studies of these synthetic flavones help in understanding how specific structural features contribute to their biological effects, guiding the design of more effective drug candidates. nih.gov

Rationale for Investigating 6-Ethylflavone and its Analogues in Preclinical Development

The investigation into this compound and its analogues is driven by the broader interest in the therapeutic potential of synthetic flavonoids. The preclinical phase of drug development is a critical step where the safety and efficacy of a new compound are evaluated in laboratory and animal studies before any human trials can begin. gardp.orgaristo-group.com This stage involves a comprehensive assessment of the compound's pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. nuvisan.com

The rationale for focusing on a specific analogue like this compound stems from the understanding that even minor structural modifications to the flavone core can lead to significant changes in biological activity. The ethyl group at the 6-position is a specific chemical feature that distinguishes it from naturally occurring flavones and can influence its interaction with biological targets. Research into related structures, such as 8-ethylflavone derivatives, has shown antibacterial activity, suggesting that the position and nature of alkyl substituents can be important for biological function. researchgate.net

Preclinical studies on this compound and its analogues would aim to identify any potential therapeutic applications by screening them against a variety of biological targets. ppd.comamericanpharmaceuticalreview.com These studies are essential for building a data package to support an Investigational New Drug (IND) application with regulatory agencies. aristo-group.com The ultimate goal is to determine if these compounds have a favorable safety and efficacy profile to warrant further investigation in clinical trials. nuvisan.com

Data on this compound

Below are tables summarizing key information about this compound.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C17H14O2 |

| Molecular Weight | 250.29 g/mol |

| Stereochemistry | Achiral |

| Charge | 0 |

| Source: ncats.io |

Table 2: Research Findings on Related Flavone Structures

| Flavone Derivative/Study | Finding | Reference |

| Synthetic 7-[3-N-(1,2-O-isopropylidene-a-D-xylofuranos-5-yl)-amino-2-hydroxypropoxyl]-8-ethylflavone | Exhibited antibacterial activity against S. aureus and E. coli. | researchgate.net |

| 5,7-dihydroxy-4′-methoxy-8-ethyl flavone | Isolated from Callistemon lanceolatus. | researchgate.net |

| GC-MS analysis of Millingtonia hortensis leaf extract | Identified the presence of "Flavone". | thepharmajournal.comthepharmajournal.com |

| Synthesis of ethyl flavone-3-carboxylates | Achieved through ring closure in polyphosphoric acid. | researchgate.net |

| Synthesis of ethyl Flavone(or chalcone)oxyisobutyrate | Investigated as potential antilipidemic agents. | google.comgoogleapis.com |

Structure

3D Structure

Propiedades

Número CAS |

288401-00-3 |

|---|---|

Fórmula molecular |

C17H14O2 |

Peso molecular |

250.29 g/mol |

Nombre IUPAC |

6-ethyl-2-phenylchromen-4-one |

InChI |

InChI=1S/C17H14O2/c1-2-12-8-9-16-14(10-12)15(18)11-17(19-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |

Clave InChI |

ILUYTTQELSQWNA-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 |

SMILES canónico |

CCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 |

Origen del producto |

United States |

Ii. Synthetic Methodologies and Chemical Derivatization of 6 Ethylflavone

Established Synthetic Pathways for Flavone (B191248) Scaffolds

The construction of the core flavone structure can be achieved through several well-established synthetic strategies. These methods typically involve the formation of the central pyranone ring by connecting a C6-C3 unit (derived from a substituted acetophenone) with a C6 unit (from a benzaldehyde (B42025) derivative).

The synthesis of the flavone core has been accomplished through various classical and modern organic reactions. The most prominent methods rely on the cyclization of a chalcone (B49325) intermediate or the rearrangement and subsequent cyclization of a 1,3-diketone.

Claisen-Schmidt Condensation followed by Oxidative Cyclization: This is one of the most common and versatile methods for flavone synthesis. It involves a two-step process. The first step is a base-catalyzed Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone (B8834) and an aromatic benzaldehyde to form a 2'-hydroxychalcone. orientjchem.org The subsequent step involves the oxidative cyclization of the chalcone intermediate, often using reagents like iodine in dimethyl sulfoxide (B87167) (DMSO), to yield the final flavone structure. nih.gov

Baker-Venkataraman Rearrangement: This method involves the conversion of a 2'-hydroxyacetophenone into its corresponding O-benzoyl ester. This ester then undergoes a base-catalyzed rearrangement to form a 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione (a 1,3-diketone). The final step is an acid-catalyzed cyclization (dehydration) of the diketone to afford the flavone. mdpi.com

Allan-Robinson Reaction: This reaction provides a direct route to flavones from o-hydroxyaryl ketones and aromatic anhydrides. When heated with the sodium salt of the corresponding aromatic acid, these starting materials condense and cyclize to form the flavone skeleton.

Kostanecki-Robinson Reaction: Similar to the Allan-Robinson reaction, this method utilizes an o-hydroxyacetophenone, but it is acylated with an aliphatic anhydride (B1165640) (like acetic anhydride) in the presence of its sodium salt. This typically leads to the formation of a chromone, which can be further modified, but variations of this reaction can also lead to flavone structures. mdpi.com

The choice of synthetic strategy often depends on the availability of starting materials and the desired substitution pattern on the final flavone molecule.

Table 1: Comparison of General Flavone Synthetic Methodologies

| Synthetic Method | Key Precursors | Intermediate | Key Reaction Conditions |

|---|---|---|---|

| Claisen-Schmidt/Cyclization | 2'-Hydroxyacetophenone, Benzaldehyde | 2'-Hydroxychalcone | Base-catalyzed condensation; Oxidative cyclization (e.g., I₂/DMSO) |

| Baker-Venkataraman | 2'-Hydroxyacetophenone, Benzoyl Chloride | 1,3-Diketone | Base-catalyzed rearrangement; Acid-catalyzed cyclization |

| Allan-Robinson | o-Hydroxyaryl Ketone, Aromatic Anhydride | N/A (Direct condensation) | Heat, Sodium salt of aromatic acid |

| Kostanecki-Robinson | o-Hydroxyacetophenone, Aliphatic Anhydride | Chromone/Flavone | Heat, Sodium salt of aliphatic acid |

Achieving regioselectivity—the ability to introduce a functional group at a specific position on the flavone scaffold—is crucial for structure-activity relationship studies. The substitution pattern on the A-ring (the benzopyranone part) and the B-ring (the 2-phenyl part) dictates the molecule's properties.

The most straightforward approach to ensure regioselectivity on the A-ring is to begin the synthesis with an already substituted 2'-hydroxyacetophenone. For instance, to synthesize a 6-substituted flavone, one would start with a 5-substituted-2'-hydroxyacetophenone. The substituent's position is thus locked in from the beginning of the synthetic sequence.

For post-synthesis modification, modern catalytic methods have enabled regioselective functionalization. For example, palladium-catalyzed coupling reactions can be used to introduce alkyl or aryl groups at specific positions if a halide (e.g., iodide) is present on the flavone ring. The synthesis of 6-alkyl-substituted isoflavones has been demonstrated using a palladium-catalyzed coupling reaction on a 6-iodoisoflavone precursor. nih.gov Similarly, Buchwald-Hartwig amination reactions have been successfully applied to 6-aminoflavone (B1602494) to create a series of N-substituted derivatives at the 6-position, highlighting the feasibility of selective modifications at this site. jchps.com

Specific Synthetic Routes for 6-Ethylflavone and its Analogues

While general methods provide the foundation, the specific synthesis of this compound and its analogues requires a tailored approach, primarily centered on the preparation of the requisite ethyl-substituted starting materials.

A direct and regioselective synthesis of this compound can be proposed based on the well-established chalcone pathway, beginning with a commercially available or readily synthesized precursor. The key starting material for this synthesis is 2'-hydroxy-5'-ethylacetophenone. This can be prepared from 4-ethylphenol (B45693) via a Fries rearrangement of its acetate (B1210297) ester.

The proposed synthetic sequence is as follows:

Fries Rearrangement: 4-Ethylphenyl acetate is treated with a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) and heated. The acetyl group migrates, primarily to the ortho-position, to yield 2'-hydroxy-5'-ethylacetophenone.

Claisen-Schmidt Condensation: The resulting 2'-hydroxy-5'-ethylacetophenone is reacted with benzaldehyde in the presence of a strong base (e.g., potassium hydroxide, KOH) in an alcoholic solvent. This condensation reaction forms the chalcone intermediate, (E)-1-(2-hydroxy-5-ethylphenyl)-3-phenylprop-2-en-1-one.

Oxidative Cyclization: The purified chalcone is then subjected to oxidative cyclization conditions. A common and effective method involves heating the chalcone in DMSO with a catalytic amount of iodine (I₂). This reaction proceeds to form the pyranone ring, yielding the target molecule, this compound.

Table 2: Proposed Synthetic Route for this compound

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 4-Ethylphenyl acetate | AlCl₃, Heat | 2'-Hydroxy-5'-ethylacetophenone |

| 2 | 2'-Hydroxy-5'-ethylacetophenone, Benzaldehyde | KOH, Ethanol, Heat | (E)-1-(2-hydroxy-5-ethylphenyl)-3-phenylprop-2-en-1-one |

| 3 | Chalcone Intermediate | I₂, DMSO, Heat | This compound |

The synthesis of other ethyl-substituted flavone analogues follows the same chemical logic, with the primary challenge being the acquisition of the correctly substituted acetophenone (B1666503) isomer. For the synthesis of an 8-ethylflavone analogue, the required starting material would be 2'-hydroxy-3'-ethylacetophenone.

The general strategy involves:

Synthesizing the target 2'-hydroxyacetophenone with an ethyl group at the desired position (e.g., 3'-, 4'-, or 6'-position).

Performing a Claisen-Schmidt condensation with an appropriately substituted benzaldehyde to introduce desired functionality on the B-ring.

Executing the oxidative cyclization of the resulting chalcone to yield the final ethyl-substituted flavone derivative.

This modular approach allows for the systematic synthesis of a library of ethyl-substituted flavones for further investigation by varying both the position of the ethyl group on the A-ring and the substituents on the B-ring. For instance, the synthesis of 8-C-substituted flavones has been achieved by starting with C-glycosyl phloroacetophenone derivatives, demonstrating that complex substituents can be incorporated at the 8-position prior to flavone ring construction. nih.gov

Chemical derivatization of the flavone scaffold is a key strategy to optimize its drug-like properties. Modifications can be made to improve solubility, enhance binding affinity to biological targets, and alter metabolic stability, thereby modulating the compound's pharmacokinetic profile. mdpi.com

Common derivatization strategies include:

O-Alkylation/Acylation: The hydroxyl groups often found on flavone derivatives can be converted to ethers or esters. For example, ethylation or propylation of hydroxyl groups can increase lipophilicity, which may enhance cell membrane permeability. The synthesis of triethyl and tripropyl ether derivatives of the flavonol galangin (B1674397) has been shown to produce potent A3 adenosine (B11128) receptor antagonists. nih.gov

Halogenation: The introduction of halogen atoms (F, Cl, Br) can significantly alter electronic properties and metabolic stability. Halogens can act as hydrogen bond acceptors and can block sites of metabolic oxidation, potentially increasing the compound's in vivo half-life. A 3,6-dichloro-substituted flavone was found to be a potent and highly selective A3 receptor antagonist. nih.gov

B-Ring Modification: The B-ring is a common target for derivatization to explore structure-activity relationships. Introducing various substituents (e.g., methoxy (B1213986), amino, alkyl groups) can fine-tune the molecule's interaction with specific biological targets.

These derivatization strategies allow for the systematic modification of a lead compound like this compound to generate analogues with potentially improved therapeutic profiles.

Table 3: Derivatization Strategies for the Flavone Scaffold

| Derivatization Type | Target Site | Common Reagents | Intended Effect |

|---|---|---|---|

| O-Alkylation | Hydroxyl groups | Alkyl halides (e.g., ethyl iodide), Base | Increase lipophilicity, enhance membrane permeability |

| Halogenation | Aromatic Rings (A or B) | N-Halosuccinimides (NCS, NBS) | Modulate electronic properties, block metabolic sites |

| Amination/Amidation | Aromatic Rings (A or B) | Nitration followed by reduction; Amide coupling reagents | Introduce hydrogen bonding capability, create new interaction points |

| C-C Bond Formation | Aromatic Rings (A or B) | Organometallic reagents, Palladium catalysts | Introduce novel alkyl/aryl substituents for steric and electronic modulation |

Analytical Characterization Techniques for this compound and Derivatives

The definitive identification and structural confirmation of this compound and its derivatives rely on a suite of sophisticated analytical techniques. Among these, spectroscopic methods are paramount, providing detailed insights into the molecular architecture of these compounds. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, are indispensable tools for elucidating the precise atomic composition and connectivity.

Spectroscopic analysis provides the foundational data for the structural elucidation of novel and known chemical entities. For this compound, a combination of NMR and HRMS would be employed to confirm its synthesis and characterize any subsequent derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13). The resulting spectra provide a wealth of information about the chemical environment of each atom, allowing for the assembly of the molecular structure.

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the flavone core would be expected to resonate at a significantly downfield chemical shift, often in the range of δ 170-180 ppm. The aromatic carbons would produce a cluster of signals in the δ 120-160 ppm region, while the carbons of the ethyl group would appear at much higher field strengths.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For this compound (C₁₇H₁₄O₂), HRMS would be expected to yield a molecular ion peak corresponding to its exact mass, thereby confirming its elemental composition. This technique is also invaluable for analyzing derivatives, as it can precisely measure the mass changes resulting from chemical modifications.

The following tables present predicted NMR and HRMS data for this compound based on spectroscopic principles and data from structurally related flavonoid compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 7.8 - 8.2 | d |

| H-7 | 7.3 - 7.6 | dd |

| H-8 | 7.5 - 7.8 | d |

| H-2' | 7.9 - 8.3 | m |

| H-3' | 7.4 - 7.7 | m |

| H-4' | 7.4 - 7.7 | m |

| H-5' | 7.4 - 7.7 | m |

| H-6' | 7.9 - 8.3 | m |

| H-3 | 6.7 - 7.0 | s |

| -CH₂- (ethyl) | 2.6 - 2.9 | q |

| -CH₃ (ethyl) | 1.2 - 1.5 | t |

Note: Predicted values are based on general flavonoid spectra and substituent effects. Actual experimental values may vary. d=doublet, dd=doublet of doublets, m=multiplet, s=singlet, q=quartet, t=triplet.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 162 - 165 |

| C-3 | 106 - 109 |

| C-4 | 177 - 180 |

| C-4a | 123 - 126 |

| C-5 | 125 - 128 |

| C-6 | 135 - 138 |

| C-7 | 124 - 127 |

| C-8 | 118 - 121 |

| C-8a | 155 - 158 |

| C-1' | 131 - 134 |

| C-2' | 126 - 129 |

| C-3' | 128 - 131 |

| C-4' | 131 - 134 |

| C-5' | 128 - 131 |

| C-6' | 126 - 129 |

| -CH₂- (ethyl) | 21 - 24 |

| -CH₃ (ethyl) | 15 - 18 |

Note: Predicted values are based on general flavonoid spectra and substituent effects. Actual experimental values may vary.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 251.1067 |

| [M+Na]⁺ | 273.0886 |

Note: Calculated m/z values are for the specified adducts of the molecular formula C₁₇H₁₄O₂.

Iv. Structure Activity Relationship Sar and Computational Studies of 6 Ethylflavone

Delineation of Structural Features Critical for 6-Ethylflavone Bioactivity

Detailed SAR studies delineating the critical structural features of this compound for any specific biological activity are not extensively available in the reviewed literature. The following subsections discuss the general importance of substitutions based on research into the broader flavonoid class.

Specific research detailing the pharmacological influence of the ethyl group at position 6 of the flavone (B191248) scaffold is not prominently featured in the available literature. To determine the precise impact of this substituent, studies would need to compare the biological activity of this compound against unsubstituted flavone and other derivatives with different alkyl chains or functional groups at the C-6 position. For other classes of compounds, substitutions at the 6-position have been shown to modulate activity. For instance, in certain benzimidazole (B57391) derivatives, electron-withdrawing groups at the C-6 position were found to be more active than electron-donating groups. mdpi.com However, without direct comparative studies on this compound, its specific contribution to a pharmacological profile remains uncharacterized.

While there is no specific data on how substituents on the A and B rings modify the biological response of a this compound core, extensive research exists for the flavonoid class in general. The number and position of hydroxyl (-OH) groups, methoxy (B1213986) (-OCH3) groups, and other functionalities on the A and B rings are known to be critical determinants of biological activity. mdpi.comresearchgate.net

Antioxidant Activity : The antioxidant capacity of flavonoids is strongly influenced by the substitution pattern. mdpi.com The presence of a catechol (o-dihydroxy) group on the B-ring, and hydroxyl groups at positions C-3, C-5, and C-7 are often associated with potent free-radical scavenging. mdpi.complos.org

Anticancer Activity : The anticancer effects of flavones are often linked to their substitution patterns, which affect their ability to interact with cellular targets and signaling pathways. mdpi.com

Enzyme Inhibition : The inhibitory activity of flavonoids against various enzymes is highly dependent on their structure. For example, studies on some enzymes have shown that polyhydroxylation is essential for activity. encyclopedia.pub

A hypothetical SAR study for this compound would involve synthesizing derivatives with varied substituents on the A and B rings to map out their effects, as illustrated in the conceptual table below.

Conceptual Data Table: Hypothetical SAR of this compound Derivatives This table is for illustrative purposes only, as specific experimental data is not available.

| Compound | R (B-Ring Position) | Biological Activity (e.g., IC₅₀ in µM) |

|---|---|---|

| This compound | H | Baseline |

| 6-Ethyl-4'-hydroxyflavone | 4'-OH | Value |

| 6-Ethyl-3',4'-dihydroxyflavone | 3',4'-(OH)₂ | Value |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique used to develop mathematical models that relate the chemical structure of compounds to their biological activity. jddtonline.infotandfonline.com This involves calculating molecular descriptors (physicochemical, electronic, topological) and using statistical methods to find a correlation with observed bioactivity. jddtonline.infomdpi.com

No specific QSAR models for predicting the biological potency of this compound and its derivatives were found in the reviewed literature. The development of such a model would require a dataset of this compound analogues with experimentally determined biological activities. researchgate.netdergipark.org.tr Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms would then be used to create a predictive equation. tandfonline.commdpi.com For other flavonoid series, QSAR models have been successfully developed to predict activities like α-glucosidase inhibition and antioxidant potential. jddtonline.infomdpi.com A well-validated model can guide the design of new, more potent compounds. mdpi.com

Since no QSAR models for this compound were identified, there are no specific correlations of its physicochemical descriptors with observed activities. In general QSAR studies on flavonoids, various descriptors are found to be important: plos.orgjddtonline.info

Electronic Descriptors : Parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) often correlate with antioxidant activity. jddtonline.info

Hydrophobicity : Log P (the logarithm of the partition coefficient) is a measure of lipophilicity and often plays a crucial role in how a compound interacts with biological membranes and protein binding sites. bohrium.com

Topological and Steric Descriptors : Descriptors related to molecular size, shape, and connectivity (e.g., molar refractivity, shape indices) can influence how a ligand fits into a receptor's active site. jddtonline.info

A hypothetical QSAR study might identify which of these descriptors are most important for a particular activity of this compound derivatives, as conceptualized in the table below.

Conceptual Data Table: Key Physicochemical Descriptors in a Hypothetical Flavonoid QSAR Model This table is for illustrative purposes only.

| Descriptor | Physicochemical Property | Potential Influence on Bioactivity |

|---|---|---|

| Log P | Lipophilicity / Hydrophobicity | Membrane permeability, protein binding |

| Molar Refractivity (MR) | Molecular Volume and Polarizability | Steric fit in binding pocket |

| HOMO Energy | Electron-donating ability | Antioxidant activity, reaction propensity |

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, usually a protein) to form a stable complex. biomedpharmajournal.orgphcogj.com It is widely used to understand drug-receptor interactions and to screen virtual libraries for potential drug candidates. jbiochemtech.combenthamdirect.com Molecular dynamics (MD) simulations are then often used to study the stability and conformational changes of the ligand-receptor complex over time. doaj.orgnih.gov

No molecular docking or molecular dynamics studies specifically featuring this compound as the ligand were found in the surveyed literature. Such studies would provide valuable insights into its potential biological targets. A typical computational workflow would involve:

Identifying a target protein.

Docking this compound into the protein's binding site to predict its binding pose and affinity (expressed as a docking score in kcal/mol). phcogj.comnih.gov

Analyzing the interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues.

Running MD simulations on the docked complex to assess its stability and dynamics. jbiochemtech.comdoaj.org

Numerous studies have performed these simulations on other flavonoid derivatives to explore their potential as inhibitors of targets like SARS-CoV-2 proteins, cyclooxygenase-2 (COX-2), and various kinases. jbiochemtech.comnih.gov

Conceptual Data Table: Hypothetical Docking Results for this compound This table is for illustrative purposes only, as specific experimental data is not available.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|

| Protein X | Value | e.g., Tyr150, Leu280, Val310 |

Elucidation of Ligand-Target Interactions and Binding Affinities

The interaction between a small molecule, or ligand, like this compound and its biological target, typically a protein, is the foundational event for a biological response. The study of these interactions reveals how the ligand fits into the target's binding site and the forces that stabilize this complex.

Computational studies have identified this compound as a compound of interest within Quantitative Structure-Activity Relationship (QSAR) models developed to predict estrogenic activity. core.ac.uk Such models are built on datasets containing estrogen receptor binding affinity data for a wide range of chemical structures. core.ac.uknih.gov The inclusion of this compound in these models suggests its potential interaction with the estrogen receptor (ER), a key target in managing endocrine-related conditions. nih.gov

The binding affinity, a measure of the strength of this interaction, is a critical parameter. It is often expressed by values such as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (KD). malvernpanalytical.com A lower value typically signifies a stronger and more favorable interaction. For flavonoids, binding is governed by non-covalent forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. malvernpanalytical.com The ethyl group at the 6-position of the flavone core can influence these interactions by modifying the molecule's shape and hydrophobicity, potentially enhancing its fit within the hydrophobic regions of the receptor's binding pocket. vegahub.eu

| Parameter | Description | Typical Range for Active Flavonoids | Relevance to this compound |

| IC50 (nM) | The concentration of a ligand required to inhibit 50% of a specific biological or biochemical function. | 10 - 10,000 | A predicted or experimentally determined IC50 would quantify its potency towards a target like the estrogen receptor. |

| Kd (nM) | The equilibrium dissociation constant, representing the concentration of ligand at which half the binding sites of the target protein are occupied. A smaller Kd indicates higher binding affinity. | 1 - 5,000 | This value provides a direct measure of the binding strength between this compound and its target. malvernpanalytical.com |

| RBA (%) | Relative Binding Affinity, which compares the ligand's binding affinity to that of a reference compound (e.g., 17β-estradiol for the estrogen receptor). vegahub.eu | 0.01 - 100+ | Inclusion in QSAR models for estrogenicity implies an RBA can be predicted or measured. nih.gov |

| Binding Energy (kcal/mol) | The free energy change upon binding of the ligand to the target, often calculated via molecular docking simulations. More negative values indicate more favorable binding. researchgate.net | -5 to -12 | Docking studies would yield a binding energy score, indicating the stability of the this compound-receptor complex. |

This table presents typical parameters used to quantify binding affinity. Specific values for this compound would require direct experimental measurement or validated computational prediction.

Dynamic Behavior of this compound and its Complexes with Biological Targets

While docking studies provide a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. volkamerlab.org MD simulations have been noted as a relevant computational method for flavonoids like this compound. core.ac.uk These simulations apply the laws of physics to calculate the motion of every atom in the system, providing insights into how the ligand and protein adapt to each other. mdpi.com

For the this compound-receptor complex, an MD simulation would typically involve placing the docked structure into a simulated physiological environment (water and ions) and observing its behavior over nanoseconds or even microseconds. open.ac.uk Key analyses from these simulations include:

Root-Mean-Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is securely bound. nih.gov

Root-Mean-Square Fluctuation (RMSF): This analysis highlights the flexibility of different parts of the protein. Regions that interact with this compound may show reduced fluctuation, indicating stabilization upon binding. nih.gov

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds between the ligand and target, revealing which interactions are most persistent and crucial for stable binding. nih.gov

The results of MD simulations can confirm the stability of the binding mode predicted by docking and provide a deeper understanding of the allosteric effects and conformational changes induced by the ligand. volkamerlab.orgmdpi.com

| MD Simulation Parameter | Description | Typical Application in Flavonoid Studies |

| Force Field | A set of parameters and equations used to calculate the potential energy of the system's atoms (e.g., CHARMM, AMBER). open.ac.uk | Defines the interactions for the protein, this compound, and solvent molecules. |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds (ns) to microseconds (µs). | Longer simulations (e.g., 100-500 ns) are often required to observe significant conformational changes. open.ac.uk |

| Ensemble | The statistical mechanical ensemble used, commonly NPT (constant Number of particles, Pressure, and Temperature) to mimic physiological conditions. mdpi.com | Ensures the simulation runs under conditions relevant to a biological system. |

| Solvent Model | The representation of water molecules in the simulation box (e.g., TIP3P). | Creates a realistic aqueous environment for the protein-ligand complex. |

This table outlines common parameters set up for a molecular dynamics simulation to study a protein-ligand complex.

Quantum Chemical Approaches to SAR Analysis

Quantum chemical methods, such as Density Functional Theory (DFT), provide an even deeper level of structural and electronic detail, which is invaluable for SAR analysis. core.ac.uk These methods calculate the electronic properties of a molecule, such as the distribution of electrons and the energies of molecular orbitals, which govern its reactivity and ability to interact with other molecules.

For flavonoids, quantum chemical studies often focus on:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map shows the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps can predict sites for electrostatic interactions and hydrogen bonding with a biological target.

Quantum Chemical Descriptors: Parameters like dipole moment, polarizability, and atomic charges can be calculated and used as descriptors in QSAR models. core.ac.uk These descriptors can provide a more physically meaningful basis for the model compared to purely structural descriptors.

By applying these methods to this compound, researchers can precisely quantify how the addition of an ethyl group at the 6-position alters the electronic properties of the flavone core, thereby influencing its binding affinity and biological activity.

| Quantum Descriptor | Description | Significance in SAR |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's capacity to donate electrons in a chemical reaction or interaction. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap | The energy difference between EHOMO and ELUMO. | Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in long-range electrostatic interactions with the target. |

| Mulliken Atomic Charges | A calculation of the partial charge on each atom in the molecule. | Helps identify specific atoms involved in electrostatic interactions or hydrogen bonding. |

This table summarizes key quantum chemical descriptors and their role in understanding the structure-activity relationship of a molecule like this compound.

V. Pharmacokinetic and Metabolic Profile of Flavone Derivatives in Preclinical Models

In Vitro Metabolic Stability Assessments

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo metabolic clearance of a compound. These assays typically utilize subcellular fractions, such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Human liver microsomes (HLM) are a standard in vitro tool for assessing the metabolic stability of new chemical entities. They are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for phase I metabolism of many xenobiotics, including flavonoids. nih.govresearchgate.netkarger.com The general metabolic pathways for flavones in liver microsomes involve hydroxylation and demethylation. nih.govingentaconnect.combenthamdirect.com For flavones that lack a hydroxyl group on the B-ring, such as the parent flavone (B191248) structure, hydroxylation can occur at various positions, including C-3', C-4', C-6, and C-8. nih.govingentaconnect.combenthamdirect.comresearchgate.net

Given that 6-Ethylflavone has an ethyl group at the C-6 position, it is plausible that its metabolism in HLM would involve hydroxylation on the flavone core or the ethyl substituent. The presence of the ethyl group may also influence the rate and site of metabolism compared to unsubstituted flavone. Studies on alkyl-substituted aromatic compounds have shown that metabolism can occur on both the aromatic ring and the alkyl side chain.

The characterization of metabolites is essential for understanding the biotransformation pathways of a compound. For flavones, metabolism is not limited to phase I reactions. After initial oxidation by CYPs, the resulting hydroxylated metabolites, or the parent compound if it possesses a hydroxyl group, can undergo phase II conjugation reactions. mdpi.comnih.gov The primary phase II reactions are glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs). nih.govnih.gov These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion. researchgate.net

For a compound like this compound, it is anticipated that hydroxylation would be a primary metabolic step, followed by glucuronidation or sulfation of the newly formed hydroxyl group. The major human liver P450 enzymes involved in the metabolism of flavonoid aglycones include CYP1A2, CYP2D6, CYP2C19, and CYP3A4. researchgate.net Recent research has also highlighted the role of CYP2A6 in the oxidation of flavone. nih.gov

Table 1: Potential Metabolic Pathways for Flavone Derivatives in Hepatic Systems

| Metabolic Phase | Reaction Type | Potential Metabolites of a Substituted Flavone (e.g., this compound) |

| Phase I | Hydroxylation | Hydroxylated flavone core (e.g., at C-3', C-4', C-8), Hydroxylated ethyl group (e.g., 1-hydroxyethyl) |

| Demethylation | Not directly applicable to this compound unless other methoxy (B1213986) groups are present in analogues. | |

| Phase II | Glucuronidation | Glucuronide conjugates of hydroxylated metabolites. |

| Sulfation | Sulfate (B86663) conjugates of hydroxylated metabolites. |

This table is illustrative and based on general metabolic pathways of flavones; specific metabolites for this compound would require experimental confirmation.

The intrinsic clearance (CLint) is a measure of the intrinsic ability of the liver to metabolize a drug, independent of other physiological factors like blood flow. nih.gov It is determined from the rate of disappearance of the parent compound in an in vitro system like HLM. The in vitro half-life (t1/2) is the time required for 50% of the compound to be metabolized. These two parameters are inversely related.

While specific data for this compound is not available, studies on methoxyflavones have provided insights into the metabolic stability of substituted flavones. For instance, the methylation of hydroxyl groups in flavones has been shown to increase their metabolic stability, resulting in a longer half-life and lower intrinsic clearance. mdpi.com

Table 2: In Vitro Metabolic Stability of Representative Methoxyflavones in Human Liver Microsomes

| Compound | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| 5,7-Dimethoxyflavone | > 240 | < 2.9 |

| 3',4'-Dimethoxyflavone | 108 | 6.4 |

| 7,8-Dimethoxyflavone | 26 | 26.6 |

Data adapted from Walle, U.K. et al. (2007). mdpi.com This data is for methoxyflavones and serves as an example of how substitution patterns can affect metabolic stability in flavones.

Based on this, it can be hypothesized that the ethyl group at the 6-position of this compound would influence its metabolic stability, though the exact t1/2 and CLint would need to be experimentally determined.

In Vitro-In Vivo Correlation (IVIVC) Considerations for Flavone Derivatives

In vitro-in vivo correlation (IVIVC) aims to establish a predictive relationship between in vitro properties (like dissolution and metabolic stability) and in vivo pharmacokinetic parameters (like absorption and clearance). core.ac.uk For metabolic clearance, IVIVC involves scaling the in vitro CLint data to predict the in vivo hepatic clearance. wuxiapptec.comresearchgate.net

However, establishing a reliable IVIVC for flavonoids can be challenging. Several factors can lead to discrepancies between in vitro predictions and in vivo observations:

Extrahepatic Metabolism: Flavonoids can be metabolized in the intestine, which is not fully accounted for in HLM assays. nih.gov

Transporter Effects: The involvement of uptake and efflux transporters in the liver and other tissues can influence the intracellular concentration of the drug available for metabolism. mmv.org

Studies have shown that for many flavonoids, in vitro systems tend to underpredict in vivo clearance. mmv.org This highlights the complexity of flavonoid pharmacokinetics and the need for integrated models that consider metabolism in various tissues and the role of transporters and the gut microbiome.

Impact of Metabolism on the Efficacy and Safety Profile of this compound Analogues

The metabolism of flavonoids can significantly alter their biological activity. karger.com Biotransformation does not always lead to inactivation; in some cases, metabolites can be more active or have a different activity profile than the parent compound. For example, some flavonoid glucuronides, initially considered inactive detoxification products, can be deconjugated at sites of inflammation by enzymes like β-glucuronidase, releasing the active aglycone locally. nih.gov

For analogues of this compound, the metabolic modifications would be critical determinants of their efficacy and safety.

Efficacy: Hydroxylation of the flavone ring can either increase or decrease biological activity depending on the specific position of the hydroxyl group and the target protein. The formation of glucuronide or sulfate conjugates generally leads to a loss of activity due to the masking of functional groups and increased polarity, which hinders cell penetration. sums.ac.irvup.sk However, as mentioned, these conjugates can act as a circulating reservoir for the active aglycone.

Safety: Metabolism is a key detoxification pathway. However, in some instances, metabolic activation can lead to the formation of reactive metabolites that can cause toxicity. The potential for this compound and its analogues to form reactive metabolites would need to be assessed in appropriate in vitro systems.

Vi. Medicinal Chemistry Applications and Future Research Directions for 6 Ethylflavone

Lead Optimization Strategies for 6-Ethylflavone-Based Drug Candidates

Lead optimization is a critical phase in drug discovery where a promising compound, such as this compound, is chemically modified to enhance its therapeutic properties. preprints.orgupmbiomedicals.com The primary goals are to improve potency, selectivity, and pharmacokinetic characteristics while minimizing toxicity.

The journey from a lead compound to a viable drug candidate involves meticulous structural modifications guided by structure-activity relationship (SAR) studies. numberanalytics.com For this compound, several design principles can be applied to augment its biological efficacy.

Introduction of Functional Groups: The potency and selectivity of flavone (B191248) derivatives can be significantly influenced by the introduction of specific functional groups. Exploring substitutions on both the benzopyran and the 2-phenyl rings of the this compound scaffold can lead to improved interactions with biological targets. For instance, the addition of hydroxyl or methoxy (B1213986) groups at various positions has been shown to modulate the activity of other flavones. nih.gov Computational methods like molecular docking can predict how these modifications affect the binding affinity to a specific target. numberanalytics.com

Optimization of Lipophilicity: A compound's lipophilicity, often expressed as logP, is a key determinant of its absorption and distribution. While a certain degree of lipophilicity is necessary to cross biological membranes, excessive lipophilicity can lead to poor solubility and increased metabolism. The ethyl group at the 6-position of this compound already imparts a degree of lipophilicity. Fine-tuning this property by introducing polar functional groups or modifying the length of alkyl chains at other positions can help achieve an optimal balance for improved bioavailability. sk.ru

Bioisosteric Replacement: Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Replacing certain parts of the this compound molecule with their bioisosteres can enhance its properties. For example, replacing a hydrogen atom with a fluorine atom can alter electronic properties and metabolic stability. sk.ru

Enhancing Bioavailability through Prodrugs: Poor water solubility and extensive first-pass metabolism are common challenges with flavonoids, leading to low oral bioavailability. A successful strategy to overcome this is the development of prodrugs. For instance, converting hydroxylated flavones into phosphate (B84403) esters has been shown to dramatically increase their water solubility and subsequent oral bioavailability. mdpi.com Although this compound itself lacks a hydroxyl group for direct phosphorylation, this principle could be applied to hydroxylated derivatives of this compound.

Table 1: Design Strategies to Enhance Potency and Bioavailability of Flavone-Based Compounds

| Strategy | Rationale | Potential Application to this compound |

| Functional Group Modification | Introduce groups (e.g., -OH, -OCH3) to enhance target binding and selectivity. | Synthesize derivatives with substitutions on the A and B rings to explore SAR. |

| Lipophilicity Optimization | Balance lipophilicity to improve absorption and reduce metabolic clearance. | Introduce polar groups to modulate the inherent lipophilicity of the ethyl group. |

| Bioisosteric Replacement | Replace moieties with groups of similar properties to improve efficacy or pharmacokinetics. | Substitute parts of the molecule with bioisosteres like fluorine to enhance metabolic stability. |

| Prodrug Approach | Mask polar groups or improve solubility to increase absorption and bioavailability. | Create phosphate ester prodrugs of hydroxylated this compound derivatives. mdpi.com |

The therapeutic success of a drug is heavily dependent on its metabolic stability and pharmacokinetic profile, which dictates how the body processes the compound. nih.gov In vitro assays using liver microsomes or hepatocytes are standard methods to assess a compound's metabolic stability early in the drug discovery process. frontagelab.comwuxiapptec.com

Blocking Metabolic Sites: Flavonoids are often metabolized by phase I (e.g., cytochrome P450 enzymes) and phase II (e.g., glucuronidation, sulfation) enzymes in the liver. nih.gov The ethyl group of this compound may be susceptible to oxidation. Strategies to improve metabolic stability include the introduction of blocking groups, such as fluorine, at or near potential sites of metabolism. This can sterically hinder enzymatic action and slow down the rate of clearance.

Methylation: Methylation of free hydroxyl groups in flavonoids has been demonstrated to significantly enhance their metabolic stability by shifting metabolism from highly efficient conjugation pathways to less efficient CYP-mediated oxidation. nih.gov While this compound does not have a hydroxyl group, this strategy is highly relevant for any hydroxylated derivatives that might be synthesized to improve potency.

Formulation Strategies: The pharmacokinetic properties of a poorly soluble compound like this compound can be improved through advanced formulation techniques. The use of drug delivery systems, such as mixed micelles incorporating bile acids, can enhance the solubility and absorption of hydrophobic drugs. nih.gov

Table 2: Approaches to Improve Metabolic Stability and Pharmacokinetics

| Strategy | Mechanism | Relevance to this compound |

| Site-Specific Modification | Introduce blocking groups (e.g., fluorine) to prevent metabolic attack at susceptible positions. | Protect the ethyl group or other introduced functionalities from enzymatic degradation. |

| Methylation of Derivatives | "Cap" hydroxyl groups to prevent rapid phase II conjugation. | Applicable to hydroxylated analogs of this compound to increase their systemic exposure. nih.gov |

| Advanced Formulations | Utilize carriers like micelles or nanoparticles to improve solubility and absorption. | Enhance the oral bioavailability of the lipophilic this compound. nih.gov |

Potential Therapeutic Applications of this compound Derivatives

The flavone scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in a wide range of therapeutic areas. google.comgoogleapis.com

The rise of antimicrobial resistance necessitates the discovery of new anti-infective agents with novel mechanisms of action. mdpi.com Flavonoids have been investigated for their antibacterial and antifungal properties. The development of this compound derivatives could contribute to this area. Synthetic strategies can be employed to create libraries of related compounds for screening against various pathogens. mdpi.combiomedpharmajournal.orgnih.gov For example, modifications at different positions of the flavone nucleus have yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria.

Table 3: Representative Flavone Derivatives with Anti-Infective Potential

| Compound Class | Target Organism(s) | Reported Activity |

| Substituted Flavones | Gram-positive and Gram-negative bacteria | Varying levels of minimum inhibitory concentrations (MICs). mdpi.com |

| Quinazolinone Derivatives | E. coli, A. niger, P. aeruginosa, C. albicans | Some derivatives showed excellent activity against specific strains. biomedpharmajournal.org |

| Quinoline Derivatives | E. coli, S. aureus, C. albicans | Certain derivatives exhibited potent antimicrobial and antifungal effects. mdpi.com |

Metabolic disorders, such as diabetes and obesity, are a growing global health concern. researchgate.net Flavonoids have attracted attention for their potential to modulate metabolic pathways. Patents related to chalcones, the precursors of flavones, suggest their utility in treating conditions like diabetes and obesity. google.comgoogleapis.com Research on other flavones has shown effects on glucose metabolism and lipid levels. researchgate.net The investigation of this compound and its derivatives in this context could involve screening for activities such as the inhibition of enzymes involved in carbohydrate digestion or the modulation of nuclear receptors that regulate lipid metabolism. nih.gov

Adjuvant therapy is administered after the primary treatment to reduce the risk of cancer recurrence. medscape.com Many natural products and their synthetic derivatives are being explored for this purpose. Chalcones and flavones have demonstrated anti-cancer properties, including the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. nih.gov The potential of this compound derivatives as adjuvant therapies could be explored in combination with existing chemotherapeutic agents. nih.gov For instance, certain benzimidazole (B57391) derivatives, which are also heterocyclic compounds, have been investigated as PARP inhibitors and androgen receptor antagonists in cancer therapy. nih.gov This suggests that exploring the interaction of this compound derivatives with various cancer-related targets could be a fruitful area of research.

Identification and Validation of Novel Molecular Targets for this compound

A critical step in the development of any new therapeutic agent is the identification and validation of its molecular targets. For this compound, a compound not extensively studied, this process would begin with broad, unbiased screening approaches to generate initial hypotheses. Flavonoids as a class are known to interact with a wide array of biological targets, including enzymes like kinases and DNA gyrase, and are involved in modulating signaling pathways such as those related to inflammation and cell cycle control. bohrium.comresearchgate.net The ethyl substitution on this compound may confer novel target specificity or enhanced affinity for known flavonoid targets.

Initial target identification could employ techniques such as proteomic profiling or chemical proteomics, where the compound is used as a bait to isolate its binding partners from cell lysates. Following initial "hit" identification, computational methods like molecular docking become invaluable for predicting and analyzing the binding interactions between this compound and potential protein targets. jscimedcentral.commdpi.com Molecular docking simulates the interaction between a ligand (this compound) and a receptor (protein target), calculating the binding affinity and visualizing the binding mode. jscimedcentral.comfrontiersin.org This in silico approach helps prioritize targets for experimental validation and can guide the synthesis of more potent derivatives. jscimedcentral.com For example, a synthetic derivative, 7-[3-N-(1,2-O-isopropylidene-a-D-xylofuranos-5-yl)-amino-2-hydroxypropoxyl]-8-ethylflavone, has been reported to have antibacterial activity against S. aureus and E. coli, suggesting that enzymes involved in bacterial survival could be potential targets for ethyl-substituted flavones. researchgate.net

Once potential targets are identified, validation is crucial. This involves confirming the interaction in biochemical and cell-based assays and demonstrating that modulation of the target by this compound leads to a measurable physiological effect.

Integration of Emerging Technologies in this compound Research

Modern drug discovery is heavily reliant on cutting-edge technologies that accelerate the identification and optimization of new drug candidates. The study of this compound would benefit immensely from the integration of high-throughput screening and artificial intelligence.

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of chemical compounds for a specific biological activity. scispace.com This technology utilizes automated platforms to screen large compound libraries against a specific target or cellular phenotype. biomolther.org Compound libraries, which can contain hundreds of thousands of diverse small molecules, often include collections of natural products and their synthetic derivatives, such as flavonoids. chemfaces.comnih.gov

For this compound, HTS offers a powerful tool for uncovering its biological functions. As a synthetic molecule, it could be included in diverse chemical libraries to be screened against a wide range of biological assays. scispace.com HTS assays can be designed to measure various endpoints, including enzyme inhibition, receptor binding, gene expression changes, or cell viability. scispace.comnih.gov For instance, a high-throughput screen of flavonoid libraries led to the discovery of two flavonoid compounds with anthelmintic activity. mdpi.com The development of robust 96-well plate assays for screening flavonoid content and activity demonstrates the feasibility of applying HTS to this class of compounds. nih.gov By screening this compound across numerous assays, researchers can efficiently identify potential therapeutic applications, from antimicrobial to anticancer activities, paving the way for more focused investigation.

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enhancing the ability to predict and design new medicines. researchgate.net These technologies can analyze massive datasets to identify patterns that are not apparent to human researchers. cas.org For a molecule like this compound, AI and ML can be applied in several ways.

Quantitative Structure-Activity Relationship (QSAR) models, which employ ML algorithms, can predict the biological activity of compounds based on their chemical structure. researchgate.net By training a QSAR model on a dataset of flavonoids with known activities, it would be possible to predict the potential therapeutic effects of this compound. AI can also accelerate the identification of molecular targets. mdpi.com Furthermore, generative AI models can design novel flavone derivatives de novo with optimized properties, such as enhanced potency, reduced toxicity, or improved metabolic stability. researchgate.netmdpi.com AI algorithms can suggest modifications to the this compound structure to improve its interaction with a specific target, guiding medicinal chemists in synthesizing the next generation of more effective compounds. cas.org AI can also be used to optimize the parameters for extracting flavonoids from natural sources or to predict their pharmacokinetic properties. mdpi.com

Translational Research Challenges and Future Opportunities for Flavone Derivatives

Despite the promising biological activities of many flavonoids, their translation from the laboratory to the clinic is fraught with challenges. mdpi.com One of the most significant hurdles is their poor pharmacokinetic profile, often characterized by low aqueous solubility, poor stability, and limited bioavailability. mdpi.comnih.govresearchgate.net These issues can prevent the compound from reaching its target in the body at a sufficient concentration to exert a therapeutic effect. acs.org

For flavone derivatives like this compound, overcoming these translational barriers is key to their potential success. The ethyl group at the C-6 position may already improve lipophilicity compared to its non-alkylated parent flavone, which could influence its absorption and distribution. However, further optimization is likely necessary.

Future opportunities in this area lie in innovative drug delivery systems and chemical modifications. Encapsulating flavonoids in nanocarriers—such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles—has emerged as a promising strategy to enhance their solubility, protect them from degradation, and enable targeted delivery to disease sites. mdpi.commdpi.com This approach can improve bioavailability and reduce potential side effects. mdpi.com

Another major opportunity lies in the continued exploration of synthetic derivatives. The hybridization of the flavone scaffold with other pharmacophores has been shown to produce compounds with enhanced potency and specificity. mdpi.com For this compound, further structural modifications, guided by computational modeling and HTS data, could lead to the development of drug candidates with optimized, drug-like properties, ready for clinical evaluation. The ultimate goal is to translate the therapeutic potential of the flavone scaffold into effective medicines. nih.gov

Q & A

Basic: What are the standard methods for synthesizing 6-Ethylflavone, and how can purity be verified?

Answer:

Synthesis typically employs the Baker-Venkataraman reaction or Claisen-Schmidt condensation, with optimization for substituent positioning. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. Purity verification requires:

- HPLC : Use a C18 column, UV detection at 254 nm, and acetonitrile/water mobile phase (≥95% purity threshold) .

- NMR spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 6.5–8.0 ppm, ethyl group protons at δ 1.2–1.4 ppm) .

- Melting point analysis : Compare observed vs. literature values (±2°C tolerance) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:

Contradictions often arise from variability in experimental design. Mitigation strategies include:

- Standardized assay protocols : Use positive/negative controls (e.g., quercetin for antioxidant assays) and replicate experiments (n ≥ 3) .

- Meta-analysis : Apply statistical tools (e.g., Cohen’s d for effect size, ANOVA for inter-study variance) to identify confounding variables (e.g., solvent polarity, cell line viability thresholds) .

- Dose-response validation : Confirm activity across multiple concentrations (IC₅₀/EC₅₀ with 95% confidence intervals) .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Answer:

- UV-Vis spectroscopy : Identify π→π* transitions (λmax ~270–350 nm) for flavonoid core validation .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₄O₂, expected m/z 258.10) .

- IR spectroscopy : Detect carbonyl stretches (~1650 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Advanced: How to design a study investigating this compound’s mechanism of action in cellular pathways?

Answer:

- Hypothesis-driven workflow :

- Controls : Include vehicle (DMSO ≤0.1%) and pathway-specific inhibitors (e.g., LY294002 for PI3K) .

Basic: What are the best practices for citing literature on this compound’s physicochemical properties?

Answer:

- Primary sources : Prioritize peer-reviewed journals (e.g., Journal of Natural Products, Bioorganic Chemistry) over patents/preprints .

- Data extraction : Tabulate logP, solubility (in DMSO/PBS), and spectral data with original source references .

- Critical appraisal : Note methodological limitations (e.g., lack of triplicate measurements in older studies) .

Advanced: How to optimize this compound’s bioavailability in pharmacokinetic studies?

Answer:

- Formulation strategies :

- In vivo validation : Conduct bioavailability assays in rodent models with LC-MS/MS plasma analysis (LOQ ≤1 ng/mL) .

Basic: How should researchers report synthetic yields and reaction conditions for this compound?

Answer:

- Yield calculation : Provide isolated yield (mass-based) and theoretical yield (stoichiometric) .

- Reaction parameters : Specify temperature (±2°C), solvent purity (e.g., anhydrous THF), and catalyst loading (mol%) .

- Reproducibility : Include error margins (e.g., “62 ± 3% yield, n = 4”) .

Advanced: What computational methods are suitable for predicting this compound’s SAR?

Answer:

- QSAR modeling : Use CODESSA or MOE to correlate substituent electronegativity with bioactivity .

- Molecular dynamics : Simulate ligand-receptor binding stability (GROMACS, 50 ns trajectories) .

- Validation : Compare predicted vs. experimental IC₅₀ values (R² ≥0.85 acceptable) .

Basic: What are the ethical guidelines for using this compound in animal studies?

Answer:

- IACUC approval : Adhere to ARRIVE 2.0 guidelines for sample size justification and humane endpoints .

- Dosing limits : Follow OECD TG 420 for acute oral toxicity (≤2000 mg/kg) .

- Data transparency : Report all adverse events, even if statistically non-significant .

Advanced: How to integrate this compound research into broader flavonoid structure-activity databases?

Answer:

- Data curation : Use ChEMBL or PubChem to upload physicochemical/biological data with standardized descriptors (e.g., SMILES, InChIKey) .

- Cross-study analysis : Apply PCA or cluster analysis to identify outlier datasets .

- Collaborative platforms : Share raw spectra via Figshare or Zenodo with DOI linking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.